4-(2-Bromophenoxy)benzoic acid

描述

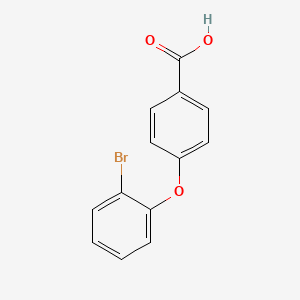

4-(2-Bromophenoxy)benzoic acid is a halogenated aromatic compound featuring a benzoic acid core substituted with a 2-bromophenoxy group at the para position. The ortho-bromo substituent introduces steric hindrance and electronic effects that distinguish it from para-substituted analogs (e.g., 4-bromobenzoic acid) .

属性

IUPAC Name |

4-(2-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZAKIOCMVYKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517074 | |

| Record name | 4-(2-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-80-9 | |

| Record name | 4-(2-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

4-(2-Bromophenoxy)benzoic acid can be synthesized through various methods, including the Williamson ether synthesis, where a bromophenol reacts with a salicylic acid derivative. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of an alkyl halide to form the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

化学反应分析

Types of Reactions

4-(2-Bromophenoxy)benzoic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.

Decarboxylation: Under extreme heat or specific catalysts, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.

Common Reagents and Conditions

Esterification: Typically involves the use of an alcohol and an acid catalyst such as sulfuric acid (H2SO4).

Decarboxylation: Requires high temperatures or the presence of a catalyst.

Major Products

Esterification: Formation of esters.

Decarboxylation: Formation of phenol derivatives.

科学研究应用

Medicinal Chemistry Applications

4-(2-Bromophenoxy)benzoic acid has been investigated for its potential therapeutic applications, particularly as a selective inhibitor of mitogen-activated protein kinase (MEK) enzymes. These enzymes are crucial in various signaling pathways associated with cancer and other proliferative diseases.

- Cancer Treatment : The compound has shown efficacy against several types of cancers, including breast, colon, prostate, skin, and pancreatic cancers. It operates by inhibiting MEK enzymes, which play a pivotal role in cell proliferation and survival pathways associated with tumor growth .

- Immunomodulatory Effects : Beyond its anti-cancer properties, this compound also exhibits immunomodulatory effects, making it a candidate for treating autoimmune diseases and conditions related to abnormal MEK activation .

- Combination Therapies : There is potential for this compound to be used in conjunction with conventional therapies such as radiation treatment, enhancing the overall efficacy of cancer treatments .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic synthesis techniques. Understanding these methods is crucial for its application in research and industry.

- Synthesis Techniques : The compound can be synthesized using standard organic reactions involving brominated phenols and benzoic acid derivatives. The reaction conditions are often optimized to enhance yield and purity while minimizing the use of harmful solvents .

Cosmetic Formulations

In recent years, there has been an increasing interest in the incorporation of compounds like this compound into cosmetic formulations.

- Skin Benefits : Due to its properties, this compound may serve as an effective ingredient in topical formulations aimed at improving skin health. Its potential antioxidant properties suggest it could help protect skin cells from oxidative stress .

- Formulation Stability : The inclusion of such compounds can enhance the stability and effectiveness of cosmetic products. Research indicates that careful formulation design can optimize the interaction between active ingredients and improve overall product performance .

Case Studies

Several studies have documented the applications of this compound:

- Antioxidant Activity Study : A series of derivatives were synthesized to evaluate their antioxidant capabilities. The results indicated that while some derivatives displayed mild antioxidant activity compared to established standards, they hold promise for further development in pharmaceutical applications .

- Dermatological Formulations : Investigations into the bioavailability of topical formulations containing this compound have been conducted. These studies focus on how effectively the active ingredient penetrates skin layers and its subsequent therapeutic effects .

作用机制

The mechanism of action of 4-(2-Bromophenoxy)benzoic acid involves its interactions with molecular targets and pathways. The presence of the carboxylic acid group and the bromine atom allows it to participate in various chemical reactions and interactions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Effects

- 4-(4-Fluorophenoxy)benzoic Acid (C₁₃H₉FO₃): Replacing bromine with fluorine at the para position of the phenoxy group reduces molecular weight (MW = 244.21 g/mol vs. ~321 g/mol for brominated analogs) and alters electronic properties. Fluorine’s strong electron-withdrawing nature enhances the acidity of the benzoic acid group compared to bromine, which has a milder electron-withdrawing effect .

- 4-Bromobenzoic Acid (C₇H₅BrO₂): The absence of a phenoxy group simplifies the structure (MW = 201.02 g/mol) but retains bromine’s electronic influence. It is widely used as a precursor in pharmaceuticals and exhibits distinct UV-Vis absorption due to the bromine atom’s heavy atom effect .

- 4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives: Sulfonyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to phenoxy-substituted analogs. These derivatives are often explored for biological activity, such as enzyme inhibition .

Table 1: Key Properties of Selected Benzoic Acid Derivatives

生物活性

4-(2-Bromophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the available literature on its biological effects, including quantitative assessments of its activity against various pathogens, molecular mechanisms, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromophenoxy group attached to a benzoic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Candida albicans | 256 - 32 | |

| Pseudomonas aeruginosa | 64 | |

| Escherichia coli | 128 |

These results indicate that the compound exhibits significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential use in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with quorum sensing pathways, which are critical for biofilm formation in pathogens like Pseudomonas aeruginosa . The inhibition of biofilm formation is particularly important in clinical settings as biofilms contribute to persistent infections.

Case Studies

- Inhibition of Biofilm Formation : A study investigated the effects of various benzoic acid derivatives, including this compound, on biofilm formation in Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm mass at concentrations as low as 3 mM, indicating strong inhibitory effects on bacterial virulence factors .

- Antifungal Efficacy : In vitro assays showed that this compound had varying degrees of antifungal activity against several strains of Candida, with MIC values ranging from 32 to 256 μg/mL. This variability suggests that structural modifications can enhance or diminish antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives often correlates with their structural features. For instance, the presence of halogens (like bromine) on the phenyl rings has been associated with increased lipophilicity and enhanced interaction with microbial membranes, leading to improved antimicrobial properties .

Key Findings from SAR Studies:

- Bromination : The introduction of bromine increases the electron-withdrawing capacity, enhancing the compound's ability to penetrate microbial membranes.

- Functional Groups : Variations in functional groups attached to the aromatic rings significantly affect the solubility and biological activity.

常见问题

Q. What are the recommended synthetic routes for 4-(2-Bromophenoxy)benzoic acid, and how can reaction conditions be optimized?

A multi-step synthesis typically involves coupling 2-bromophenol with a benzoic acid derivative via nucleophilic aromatic substitution or Ullmann coupling. Optimization includes:

- Catalyst selection : Copper(I) iodide or palladium catalysts enhance coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature control : Elevated temperatures (80–120°C) are critical for activating aryl halides.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals.

Q. What safety precautions should be taken when handling brominated aromatic compounds like this compound?

While specific safety data for this compound is limited, analogous brominated aromatics (e.g., 4-bromobenzoic acid) require:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Storage : Keep away from oxidizing agents and strong acids/bases to avoid exothermic reactions .

- Waste disposal : Follow halogenated waste protocols due to bromine content.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C-Br vibrations (~500–600 cm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (CHBrO; expected [M+H] = 293.97).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT simulations using hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set provide insights into:

- Electron localization : Bromine’s electronegativity alters charge distribution in the aromatic ring .

- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites.

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Structure solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL or SIR97 for least-squares optimization, incorporating anisotropic displacement parameters .

- Validation : Check R-factors (<5%) and residual electron density maps for accuracy.

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Cross-validation : Combine NMR, IR, and X-ray crystallography to confirm structural assignments .

- Isotopic labeling : Use O-labeled carboxylic acid groups to trace unexpected IR shifts.

- Dynamic effects : Variable-temperature NMR can clarify rotational barriers in flexible substituents.

Q. What strategies are effective in studying the bioactivity of this compound in enzyme inhibition assays?

- Assay design : Competitive inhibition assays (e.g., tyrosinase or cytochrome P450) with UV-Vis monitoring .

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to active sites.

- Structure-activity relationships (SAR) : Modify substituents (e.g., fluorine or nitro groups) to enhance potency .

Methodological Notes

- Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to verify thermal stability .

- Advanced Synthesis : For regioselective bromination, employ directing groups (e.g., carboxylic acid) to control substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。